molecular formula C17H17N5O4S2 B2848261 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477215-35-3

2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B2848261
CAS-Nummer: 477215-35-3
Molekulargewicht: 419.47
InChI-Schlüssel: FWICRTFGCCEIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 477215-35-3) is a derivative of 1,3,4-thiadiazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O4S2C_{17}H_{17}N_{5}O_{4}S_{2}, with a molecular weight of 419.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives of thiadiazole exhibited IC50 values in the low micromolar range against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) .
    • Specifically, one derivative showed an IC50 value of 23.29 µM against MCF-7 cells after 48 hours of treatment .
CompoundCell LineIC50 (µM)Reference
2gMCF-723.29
2gLoVo2.44

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties.

  • Antimicrobial Efficacy :
    • Research indicates that various thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
    • Compounds were tested against organisms such as Staphylococcus aureus and Escherichia coli, with some showing promising results in inhibiting bacterial growth .
CompoundTarget OrganismActivity LevelReference
Thiadiazole DerivativeStaphylococcus aureusModerate to High
Thiadiazole DerivativeEscherichia coliModerate

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinases involved in cancer progression, suggesting that this compound may interact with similar pathways .
  • Cell Cycle Arrest : Some studies indicate that thiadiazoles can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

  • Case Study on Antitumor Effects : A study involving the administration of thiadiazole derivatives in animal models showed significant tumor size reduction compared to control groups treated with standard chemotherapy agents .
  • Microbial Resistance : Another investigation assessed the effectiveness of these compounds in overcoming resistance in bacterial strains, demonstrating enhanced activity against resistant strains when used in combination with conventional antibiotics .

Eigenschaften

IUPAC Name

2-ethoxy-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-3-25-12-7-5-4-6-11(12)15(24)19-16-20-21-17(28-16)27-9-14(23)18-13-8-10(2)26-22-13/h4-8H,3,9H2,1-2H3,(H,18,22,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWICRTFGCCEIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.